molecular formula C75H107N19O14 B14417265 Apttlsp CAS No. 83374-71-4

Apttlsp

Cat. No.: B14417265
CAS No.: 83374-71-4
M. Wt: 1498.8 g/mol
InChI Key: JRNFDWFXUSDMHP-ZPUKDRMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the provided evidence lacks direct information about its structure, synthesis, or applications, standard guidelines for introducing a compound include:

  • Background: Define its chemical class, therapeutic or industrial relevance, and historical development .
  • Objective: State the purpose of the comparison (e.g., efficacy, safety, pharmacokinetics, or structural uniqueness) .
  • Scope: Clarify the selection criteria for similar compounds (e.g., shared functional groups, therapeutic targets, or mechanistic pathways) .

Properties

CAS No.

83374-71-4

Molecular Formula

C75H107N19O14

Molecular Weight

1498.8 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C75H107N19O14/c1-42(2)35-55(66(99)92-59(74(107)108)36-43(3)4)88-68(101)58(39-46-41-84-51-23-11-9-20-48(46)51)91-67(100)56(37-44-17-6-5-7-18-44)89-69(102)57(38-45-40-83-50-22-10-8-19-47(45)50)90-65(98)52(27-29-62(78)95)85-64(97)53(28-30-63(79)96)86-70(103)61-26-16-34-94(61)73(106)54(24-12-13-31-76)87-71(104)60-25-15-33-93(60)72(105)49(77)21-14-32-82-75(80)81/h5-11,17-20,22-23,40-43,49,52-61,83-84H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,95)(H2,79,96)(H,85,97)(H,86,103)(H,87,104)(H,88,101)(H,89,102)(H,90,98)(H,91,100)(H,92,99)(H,107,108)(H4,80,81,82)/t49-,52+,53+,54+,55+,56+,57-,58?,59?,60-,61+/m1/s1

InChI Key

JRNFDWFXUSDMHP-ZPUKDRMSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Structural Advantages : Hypothetically, this compound may exhibit enhanced solubility due to polar substituents, compared to Compound X’s hydrophobic backbone .
  • Efficacy : If this compound shows a lower IC50 than Compound Y, it could indicate higher potency .
  • Safety : A longer half-life might reduce dosing frequency but increase toxicity risks, requiring rigorous in vivo validation .

Discussion and Limitations

  • Interpretation : Emphasize how this compound’s properties address gaps in existing compounds (e.g., overcoming drug resistance or improving bioavailability) .
  • Contradictions : Discrepancies in data (e.g., conflicting PK results across studies) must be resolved via replicated experiments .
  • Limitations :
    • Lack of clinical trial data for this compound in the evidence limits translational insights .
    • Overreliance on in silico predictions without experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.